molecular formula C7H8BrClFN B598610 2-Bromo-5-fluoro-N-methylaniline hydrochloride CAS No. 1199773-27-7

2-Bromo-5-fluoro-N-methylaniline hydrochloride

Cat. No. B598610
M. Wt: 240.5
InChI Key: DRXJVNBPPQPCOI-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoro-N-methylaniline hydrochloride is a chemical compound with the molecular formula C7H8BrClFN . It has an average mass of 240.501 Da and a monoisotopic mass of 238.951263 Da .


Molecular Structure Analysis

The molecular structure of 2-Bromo-5-fluoro-N-methylaniline hydrochloride consists of carbon ©, hydrogen (H), bromine (Br), chlorine (Cl), fluorine (F), and nitrogen (N) atoms .

Scientific Research Applications

Chemical Reactions and Synthesis

2-Bromo-5-fluoro-N-methylaniline hydrochloride is a compound that has been explored in the context of chemical reactions and synthesis. For example, it's involved in reactions with hemoglobin and cytochrome c, resulting in various derivatives. In a study, 4-bromo-N,N-dimethylaniline-N-oxide was transformed into several compounds including 4-bromo-N-methylaniline and 2-dimethylamino-5-bromo-phenol, indicating the compound's potential role in chemical transformations involving hemoglobin and related proteins (Renner, 2004).

Furthermore, the compound has been used in the synthesis of derivatives with potential non-linear optical properties. A series of analogs were synthesized using Suzuki cross-coupling reactions, highlighting its utility in creating materials with varied electronic properties (Rizwan et al., 2021).

Material and Dye Manufacturing

4-Bromo-3-methylanisole, a related compound, is primarily used in the synthesis of black fluorane dye, which is crucial in the manufacture of thermal papers. A study introduced a continuous homogeneous bromination technology in a modular microreaction system to synthesize this compound, emphasizing the role of related halogenated anilines in the production of sensitive materials (Xie et al., 2020).

Exploration of Structural and Biological Properties

The structural and biological characteristics of compounds related to 2-Bromo-5-fluoro-N-methylaniline hydrochloride have been a subject of study. For instance, the structural features of certain bromo-fluoroaniline derivatives were analyzed to understand their antibacterial and antifungal properties, shedding light on the bioactive potential of these compounds (Abdel‐Wadood et al., 2014).

Pharmacological Synthesis

In the realm of pharmacological research, compounds structurally similar to 2-Bromo-5-fluoro-N-methylaniline hydrochloride have been synthesized and evaluated for their medicinal properties. For example, the synthesis of 3-Methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride from a related compound was reported, and its antidepressant activities were explored, indicating the potential of such compounds in drug development (Yuan, 2012).

Safety And Hazards

The safety precautions for handling 2-Bromo-5-fluoro-N-methylaniline hydrochloride include avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed . The compound has been classified with the GHS07 symbol, indicating that it can cause harm if swallowed, inhaled, or in contact with skin .

properties

IUPAC Name

2-bromo-5-fluoro-N-methylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFN.ClH/c1-10-7-4-5(9)2-3-6(7)8;/h2-4,10H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRXJVNBPPQPCOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC(=C1)F)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10681960
Record name 2-Bromo-5-fluoro-N-methylaniline--hydrogen chloride (1/1)
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Molecular Weight

240.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-fluoro-N-methylaniline hydrochloride

CAS RN

1199773-27-7
Record name Benzenamine, 2-bromo-5-fluoro-N-methyl-, hydrochloride (1:1)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-fluoro-N-methylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Methyl 2-bromo-5-fluoroaniline hydrochloride
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